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O(6)-Methyl-2'-deoxyguanosine - 52562-36-4

O(6)-Methyl-2'-deoxyguanosine

Catalog Number: EVT-7948804
CAS Number: 52562-36-4
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O(6)-Methyl-2'-deoxyguanosine is a significant DNA adduct formed when the O(6) position of the guanine base in DNA is methylated. This modification can occur due to exposure to various alkylating agents, including certain dietary components and environmental toxins. The presence of this compound is associated with mutagenic properties, as it can lead to GC to AT transition mutations if not repaired properly, which is particularly relevant in the context of cancer development.

Source

O(6)-Methyl-2'-deoxyguanosine is primarily formed through the action of alkylating agents, such as those found in processed meats or produced endogenously during metabolic processes. Studies have shown that high consumption of red meat can increase levels of this compound in human tissues, indicating a link between diet and DNA damage . Additionally, it has been detected in various biological systems, including liver tissues and colonocytes .

Classification

This compound falls under the category of modified nucleosides and is classified as a mutagenic DNA lesion. Its formation represents a critical area of study in molecular biology and cancer research due to its implications for genomic stability and mutagenesis.

Synthesis Analysis

Methods

The synthesis of O(6)-Methyl-2'-deoxyguanosine typically involves alkylation reactions where methyl groups are introduced at the O(6) position of guanine. Various methods have been developed for its synthesis, including:

  1. Direct Methylation: Using methylating agents like methyl iodide or dimethyl sulfate in the presence of appropriate nucleophiles.
  2. Chemical Synthesis: This involves multi-step synthetic routes that may include protecting group strategies to selectively introduce the methyl group at the desired position on guanine .

Technical Details

For example, one synthesis method involves the use of potassium diazoacetate to induce carboxymethylation of guanine residues, which can subsequently be transformed into O(6)-Methyl-2'-deoxyguanosine through further chemical reactions . The yield and purity of synthesized compounds are often verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

O(6)-Methyl-2'-deoxyguanosine has a molecular formula of C11H15N5O4. The structure consists of a deoxyribose sugar linked to a methylated guanine base. The specific modification occurs at the O(6) position of guanine, leading to structural alterations that affect base pairing during DNA replication.

Data

The molecular weight is approximately 283.26 g/mol. The compound's structural characteristics can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformation and interactions with other biomolecules.

Chemical Reactions Analysis

Reactions

O(6)-Methyl-2'-deoxyguanosine participates in various chemical reactions that can lead to further modifications or repair processes:

  1. DNA Repair Mechanisms: The presence of this adduct can trigger DNA repair pathways, such as nucleotide excision repair or base excision repair.
  2. Mutagenesis: If left unrepaired, it can cause mispairing during DNA replication, leading to permanent mutations.

Technical Details

Research indicates that human DNA polymerases may insert adenine or cytosine opposite the O(6)-methyl group during replication, contributing to GC → AT transitions . This misincorporation underscores the mutagenic potential of this adduct.

Mechanism of Action

Process

The mechanism by which O(6)-Methyl-2'-deoxyguanosine exerts its effects involves several steps:

  1. Formation: Methylation occurs through exposure to alkylating agents.
  2. Incorporation: During DNA replication, DNA polymerases may mistakenly incorporate incorrect nucleotides opposite the modified guanine.
  3. Mutation: If not repaired, these errors can lead to mutations that may contribute to oncogenesis.

Data

Studies have shown that O(6)-Methyl-2'-deoxyguanosine levels correlate with increased mutation rates in specific genes associated with cancer, such as the K-ras gene in colorectal cancer .

Physical and Chemical Properties Analysis

Physical Properties

O(6)-Methyl-2'-deoxyguanosine is typically a white solid at room temperature. Its solubility properties can vary depending on the solvent used; it is generally soluble in water and polar organic solvents.

Chemical Properties

The compound exhibits typical nucleoside behavior with respect to reactivity under physiological conditions. It is relatively stable but can undergo hydrolysis or further modifications under extreme conditions.

Relevant data include:

  • Melting Point: Approximately 200 °C (decomposes)
  • Solubility: Soluble in water and methanol
  • Stability: Sensitive to strong acids and bases.
Applications

Scientific Uses

O(6)-Methyl-2'-deoxyguanosine serves several important roles in scientific research:

  1. Biomarker for Carcinogenesis: It is used as a biomarker for assessing exposure to alkylating agents and understanding their role in cancer development.
  2. Research Tool: It aids in studying DNA repair mechanisms and mutagenesis pathways.
  3. Pharmacological Studies: Investigations into therapies targeting O(6)-methylated lesions are ongoing, particularly regarding their implications for glioblastoma treatments .
Biosynthesis and Endogenous Formation Pathways

Alkylation Mechanisms of DNA by Methylating Agents

Methylating agents transfer methyl groups to guanine, preferentially targeting the O⁶ position due to its nucleophilicity. These agents are classified by their Swain-Scott constants (s), which predict reaction mechanisms:

  • SN1 agents (e.g., N-methyl-N-nitrosourea, MNU; Temozolomide, TMZ): Exhibit low s values (0.8–1.0), forming reactive methyl diazonium ions that non-enzymatically methylate DNA. O⁶-guanine alkylation accounts for 6–8% of total DNA adducts [2].
  • SN2 agents (e.g., methyl methanesulfonate, MMS): Display high s values (>1.5), favoring direct nucleophilic displacement. These produce fewer O⁶-Me-dG adducts (<0.5%) but dominate at N7-guanine [7].

Endogenous methylation is driven by S-adenosylmethionine (SAM), a universal methyl donor. SAM generates ~4,000 O⁶-Me-dG adducts per mammalian cell daily through non-enzymatic transalkylation. This rate increases under oxidative stress or SAM pool dysregulation [5] [7].

Table 1: Common Methylating Agents and Their DNA Adduct Profiles

Methylating AgentTypeO⁶-Me-dG Yield (%)Primary Adduct Site
Temozolomide (TMZ)SN17.2%O⁶-Guanine
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)SN18.5%O⁶-Guanine
Methyl Methanesulfonate (MMS)SN20.3%N7-Guanine
S-Adenosylmethionine (SAM)EndogenousVariableO⁶-Guanine

Role of Tobacco-Specific Nitrosamines in O⁶-Methyl-2'-deoxyguanosine Formation

Tobacco-specific nitrosamines (TSNAs) are exogenous carcinogens that metabolically activate to form methyl diazonium ions. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is the most potent TSNA:

  • Bioactivation: Hepatic cytochrome P450 enzymes (CYP2A6/2B6) oxidize NNK to α-hydroxymetabolites, which spontaneously decompose to methanediazonium ions. These ions alkylate DNA, forming O⁶-Me-dG as a major adduct [2] [7].
  • Mutagenic Hotspots: NNK-derived O⁶-Me-dG preferentially accumulates in K-ras proto-oncogenes. Codon 12 (5'-GGT → GAT) shows 11-fold higher adduct density than non-hotspot regions, explaining G→A transitions in lung tumors [4] [7].

Table 2: NNK Bioactivation and DNA Adduct Kinetics

ParameterValueBiological Implication
Metabolic Activation RateVₘₐₓ: 4.2 nmol/min/mg proteinRapid O⁶-Me-dG formation in lungs
Adduct Stability (t₁/₂)60–72 hoursPersistence increases mutation risk
K-ras Codon 12 Adduct Density3.8 adducts/10⁶ nucleotidesPredominance in mutational hotspots

Enzymatic and Non-Enzymatic Pathways for Adduct Generation

Non-Enzymatic Pathways

Dietary glycine derivatives (e.g., N-nitroso-N-carboxymethylglycine) decompose to reactive glyoxylate intermediates, generating O⁶-carboxymethyl-dG (O⁶-CMdG) and O⁶-Me-dG via decarboxylation. Immunoaffinity/HPLC analyses reveal O⁶-CMdG:O⁶-Me-dG ratios of 10:1 for nitrosated glycine, confirming dual adduct formation [3].

Enzymatic Pathways

  • SAM-Independent Methylation: DNA methyltransferases (DNMTs) can aberrantly transfer methyl groups to guanine under low S-adenosylhomocysteine (SAH) inhibition, though this contributes minimally to total O⁶-Me-dG [5].
  • AGT-Independent Repair: In O⁶-alkylguanine-DNA alkyltransferase (AGT)-deficient systems, base excision repair (BER) or mismatch repair (MMR) processes inadvertently potentiate adduct persistence. AGT repairs O⁶-Me-dG at near-diffusion-limited rates (k₂: 1.4 × 10⁷ M⁻¹s⁻¹), but flanking sequences modulate efficiency. For example, K-ras codon 12 adducts exhibit similar repair kinetics regardless of position (G6: 1.4 × 10⁷ M⁻¹s⁻¹; G7: 7.4 × 10⁶ M⁻¹s⁻¹), indicating AGT activity is not the determinant of mutation hotspots [4].

Table 3: Endogenous vs. Exogenous O⁶-Me-dG Formation Pathways

PathwaySourceO⁶-Me-dG YieldKey Characteristics
SAM-Mediated MethylationEndogenous (cellular metabolism)~4,000 adducts/dayNon-enzymatic; SAM concentration-dependent
TSNA BioactivationExogenous (tobacco)VariableCYP450-dependent; targets K-ras
Nitrosated Glycine DecayDietary/digestiveO⁶-CMdG:O⁶-Me-dG = 10:1Decarboxylation-driven; immunoaffinity-detectable

Properties

CAS Number

52562-36-4

Product Name

O(6)-Methyl-2'-deoxyguanosine

IUPAC Name

5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)

InChI Key

BCKDNMPYCIOBTA-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

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